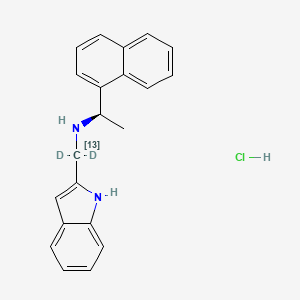

Calindol-13C,d2 Hydrochloride

説明

Calindol-13C,d2 Hydrochloride is a novel labeled calcimimetic compound. It acts at the calcium sensing receptor and is a positive allosteric modulator of the human calcium receptor. This compound is used primarily for research purposes and is not intended for diagnostic or therapeutic use .

生化学分析

Biochemical Properties

Calindol-13C,d2 Hydrochloride interacts with the calcium sensing receptor, a G protein-coupled receptor that plays a crucial role in regulating calcium homeostasis . As a positive allosteric modulator, it enhances the receptor’s response to extracellular calcium .

Cellular Effects

This compound influences cell function by modulating the activity of the calcium sensing receptor . This can impact various cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the calcium sensing receptor . This binding enhances the receptor’s response to calcium, leading to changes in intracellular signaling .

Metabolic Pathways

This compound is involved in calcium homeostasis, a critical metabolic pathway . It interacts with the calcium sensing receptor, which plays a key role in this pathway .

準備方法

The synthetic routes and reaction conditions for Calindol-13C,d2 Hydrochloride involve the incorporation of carbon-13 and deuterium isotopes into the molecular structure. The preparation typically involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of these isotopes.

化学反応の分析

Calindol-13C,d2 Hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Pharmacological Research

Calindol-13C,d2 Hydrochloride has been utilized in pharmacological research to investigate its effects on vascular smooth muscle cells (VSMCs). Studies have shown that Calindol acts as a potent arterial relaxant, influencing the calcium-sensing receptor (CaSR) pathway. The compound has been demonstrated to regulate intracellular calcium levels and hydrogen sulfide production, which are crucial for vascular function and blood pressure regulation.

Case Study: Vascular Relaxation Mechanism

In a study assessing the effects of Calindol on rat mesenteric arteries, researchers found that the application of Calindol led to significant relaxation responses. The experiments involved precontracting arteries with phenylephrine and then measuring the relaxation induced by cumulative doses of Calindol. The results indicated that Calindol effectively modulated vascular tone through CaSR activation, leading to increased intracellular calcium and hydrogen sulfide levels, which counteracted high glucose-induced proliferation of VSMCs .

Calcium-Sensing Receptor Modulation

This compound is particularly relevant in studies focused on the modulation of the calcium-sensing receptor. This receptor plays a pivotal role in maintaining calcium homeostasis and regulating vascular smooth muscle contraction.

Research Findings

- Intracellular Calcium Dynamics : Research has shown that treatment with Calindol increases intracellular calcium levels in VSMCs, which is essential for various cellular functions including contraction and relaxation mechanisms .

- Vascular Smooth Muscle Cell Proliferation : In models of high glucose conditions, Calindol was found to reverse the increased proliferation rate of VSMCs, indicating its potential therapeutic role in diabetic vascular complications .

Therapeutic Potential

The therapeutic implications of this compound extend to conditions associated with dysregulated calcium signaling and vascular dysfunction.

Potential Applications

- Hypertension Management : Given its ability to induce vasodilation through CaSR modulation, Calindol may serve as a candidate for developing antihypertensive therapies.

- Diabetes Complications : The compound's effects on VSMC proliferation suggest it could be explored as a treatment option for preventing vascular complications in diabetes .

作用機序

Calindol-13C,d2 Hydrochloride exerts its effects by acting as a positive allosteric modulator of the human calcium receptor. It activates an extracellular ligand-binding domain-deleted Rhodopsin-like seven-transmembrane structure in the absence of calcium. This modulation enhances the receptor’s response to calcium, thereby influencing calcium signaling pathways .

類似化合物との比較

Calindol-13C,d2 Hydrochloride is unique due to its labeled isotopes, which make it particularly useful in research settings. Similar compounds include:

Calindol Hydrochloride: The unlabeled version of this compound, used in similar research applications.

NPS R-568: Another calcimimetic compound that acts on the calcium sensing receptor.

Cinacalcet: A calcimimetic drug used therapeutically to treat conditions like secondary hyperparathyroidism.

These compounds share similar mechanisms of action but differ in their specific applications and labeling.

生物活性

Calindol-13C,d2 Hydrochloride, a derivative of Calindol, is recognized for its role as a positive allosteric modulator (PAM) of the calcium-sensing receptor (CaSR). This compound has garnered attention due to its potential therapeutic applications in managing calcium homeostasis and related disorders. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 1217828-76-6 |

| Molecular Formula | C21H21ClN2 |

| Molecular Weight | 336.858 g/mol |

| EC50 (CaSR) | 132 nM |

This compound functions primarily as a positive allosteric modulator of CaSR. This receptor plays a crucial role in regulating calcium levels in the body by sensing extracellular calcium concentrations. The modulation by Calindol enhances the receptor's response to calcium, thereby influencing various physiological processes.

Key Mechanisms:

- Allosteric Modulation : Calindol-13C,d2 binds to an allosteric site on CaSR, facilitating a more effective response to calcium ions.

- Phosphatidylinositol Signaling : In vitro studies indicate that Calindol stimulates phosphatidylinositol (PI) signaling pathways, which are critical for cellular responses to calcium fluctuations .

Biological Activity and Research Findings

Research on this compound has demonstrated its significant biological activity through various experimental models.

In Vitro Studies

- Calcium Sensitivity : In HEK293 cells expressing CaSR, Calindol-13C,d2 exhibited an EC50 value of 132 nM, indicating strong potency in enhancing CaSR activity .

- Inhibition of Contraction : In studies involving rabbit mesenteric arteries, Calindol (1-10 µM) was shown to inhibit methoxamine and KCl-induced pre-contraction, suggesting its potential for vascular modulation .

- Voltage-Gated Calcium Channels : The compound also inhibited voltage-gated calcium channel (VGCC) currents in smooth muscle cells, further supporting its role in modulating calcium dynamics .

In Vivo Studies

Recent animal studies have indicated that Calindol-13C,d2 can effectively influence calcium homeostasis and may have therapeutic implications for conditions such as hyperparathyroidism:

- Oral Bioavailability : Research has shown that related compounds like cinacalcet exhibit linear pharmacokinetics when administered orally, suggesting similar properties may be expected from Calindol derivatives .

Case Studies

Several case studies have highlighted the therapeutic potential of Calindol derivatives:

- Case Study on Hyperparathyroidism :

-

Vascular Function Improvement :

- In a controlled study involving hypertensive rats, administration of Calindol resulted in significant reductions in blood pressure and vascular resistance, indicating its utility in cardiovascular health management.

特性

IUPAC Name |

(1R)-N-[dideuterio(1H-indol-2-yl)(113C)methyl]-1-naphthalen-1-ylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2.ClH/c1-15(19-11-6-9-16-7-2-4-10-20(16)19)22-14-18-13-17-8-3-5-12-21(17)23-18;/h2-13,15,22-23H,14H2,1H3;1H/t15-;/m1./s1/i14+1D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFILKQPBQZIRST-XFGGQWPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])(C1=CC2=CC=CC=C2N1)N[C@H](C)C3=CC=CC4=CC=CC=C43.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675549 | |

| Record name | (1R)-N-[(1H-Indol-2-yl)(~13~C,~2~H_2_)methyl]-1-(naphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217828-76-6 | |

| Record name | (1R)-N-[(1H-Indol-2-yl)(~13~C,~2~H_2_)methyl]-1-(naphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。